Ethyl 8-(benzyloxy)octa-2,4-dienoate
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Overview
Description
Ethyl 8-(benzyloxy)octa-2,4-dienoate is an organic compound with the molecular formula C17H22O3 It is a derivative of octadienoic acid, characterized by the presence of a benzyloxy group attached to the eighth carbon of the octadienoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(benzyloxy)octa-2,4-dienoate typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . The reaction conditions often include the use of cesium fluoride (CsF) or tetrabutylammonium fluoride (nBu4NF) as promoter bases to achieve high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed alkenylation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzyloxy)octa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
Ethyl 8-(benzyloxy)octa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 8-(benzyloxy)octa-2,4-dienoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-trans-4-cis-decadienoate:
Ethyl 5-chloropenta-2,4-dienoate: Another related compound used in synthetic chemistry.
Uniqueness
Ethyl 8-(benzyloxy)octa-2,4-dienoate is unique due to its specific benzyloxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
212184-58-2 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl 8-phenylmethoxyocta-2,4-dienoate |
InChI |
InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h3-4,6-9,11-13H,2,5,10,14-15H2,1H3 |
InChI Key |
WSZZRGIFQMNWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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